3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine
Description
3-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine is a heterocyclic compound featuring a pyrazole ring attached to a piperidine ring
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-8-6-9(2)13(12-8)10-4-3-5-11-7-10/h6,10-11H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEORIJNAXUCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCCNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250773-31-9 | |
| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethylpyrazole with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable is preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pyrazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propane-1,2-diol
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenylmethanone
Uniqueness
3-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both pyrazole and piperidine rings allows for versatile reactivity and potential interactions with various biological targets .
Biological Activity
3-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine is a compound of significant interest due to its diverse biological activities. This article explores its interactions with various biological targets, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a pyrazole ring fused with a piperidine moiety, which contributes to its unique biological properties. Synthesis typically involves cyclization reactions, often using 3,5-dimethylpyrazole and piperidine in the presence of bases like sodium hydride or potassium carbonate. This method allows for the formation of the piperidine ring while incorporating the pyrazole structure.
Biological Activity Overview
This compound exhibits various biological activities through its interactions with enzymes and cellular processes. Key areas of activity include:
- Acetylcholinesterase Inhibition : The compound inhibits acetylcholinesterase, leading to increased acetylcholine levels in the nervous system. This mechanism may have implications for cognitive enhancement and neuroprotection against degenerative diseases.
- Oxidative Stress Modulation : It has been observed to influence cellular oxidative stress levels by modulating reactive oxygen species (ROS) production, which can protect cells from oxidative damage.
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Interaction : The compound binds to specific enzymes such as acetylcholinesterase, inhibiting their activity and altering neurotransmitter dynamics.
- Cell Signaling Pathways : It influences various signaling pathways, potentially affecting gene expression and metabolic processes within cells.
- Molecular Binding : The pyrazole ring engages in hydrogen bonding and hydrophobic interactions with biological macromolecules, facilitating its biochemical activity.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study highlighted the neuroprotective potential of this compound through its inhibition of acetylcholinesterase in models simulating neurodegenerative conditions. Increased acetylcholine levels were associated with improved cognitive function in animal models.
Case Study: Anticancer Properties
Research has demonstrated that derivatives containing the pyrazole scaffold exhibit significant anticancer activity across various cell lines, including breast and lung cancers. The structural characteristics of this compound contribute to its efficacy as an anticancer agent by inhibiting cell proliferation .
Comparative Analysis with Related Compounds
The structural uniqueness of this compound sets it apart from other compounds with similar scaffolds. Below is a comparison table highlighting structural features and biological activities.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propane-1,2-diol | Pyrazole moiety; different alkyl chain | Moderate enzyme inhibition |
| 4-{[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid | Combines amine and pyrazole structures | Anticancer activity |
| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid | Similar pyrazole structure with carboxylic acid group | Limited neuroprotective effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
